Lunarine hydrochloride Lunarine hydrochloride Lunarine hydrochloride isa bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 64036-86-8
VCID: VC0533812
InChI: InChI=1S/C25H31N3O4.ClH/c29-19-7-8-22-21-9-10-25(31)28-14-17-5-6-18(12-17)27-16-20(30)15-26-11-3-1-2-4-23(21)32-24(22)13-19;/h1,3,5-8,13,17-18,23,26-27H,2,4,9-12,14-16H2,(H,28,31);1H/b3-1+;
SMILES: C1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNCC=C1.Cl
Molecular Formula: C25H34ClN3O4
Molecular Weight: 474 g/mol

Lunarine hydrochloride

CAS No.: 64036-86-8

Cat. No.: VC0533812

Molecular Formula: C25H34ClN3O4

Molecular Weight: 474 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lunarine hydrochloride - 64036-86-8

Specification

CAS No. 64036-86-8
Molecular Formula C25H34ClN3O4
Molecular Weight 474 g/mol
IUPAC Name (18E)-14-oxa-3,21,25-triazatetracyclo[24.2.1.07,15.08,13]nonacosa-7,9,12,18,27-pentaene-4,11,23-trione;hydrochloride
Standard InChI InChI=1S/C25H31N3O4.ClH/c29-19-7-8-22-21-9-10-25(31)28-14-17-5-6-18(12-17)27-16-20(30)15-26-11-3-1-2-4-23(21)32-24(22)13-19;/h1,3,5-8,13,17-18,23,26-27H,2,4,9-12,14-16H2,(H,28,31);1H/b3-1+;
Standard InChI Key GCLBXMCBLHTZSO-ROZGONDMSA-N
Isomeric SMILES C\1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNC/C=C1.Cl
SMILES C1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNCC=C1.Cl
Canonical SMILES C1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNCC=C1.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Elucidation

Lunarine hydrochloride belongs to the class of benzylisoquinoline alkaloids, characterized by a fused tetracyclic system. The compound’s IUPAC name is (18E)-14-oxa-3,21,25-triazatetracyclo[24.2.1.0<sup>7,15</sup>.0<sup>8,13</sup>]nonacosa-7,9,12,18,27-pentaene-4,11,23-trione hydrochloride. Its SMILES notation (C\1CC2C(=C3C=CC(=O)C=C3O2)CCC(=O)NCC4CC(C=C4)NCC(=O)CNC/C=C1) and InChIKey (FRLZBSINFWRYRE-HNQUOIGGSA-N) provide precise descriptors of its stereochemistry and functional groups .

Table 1: Predicted Collision Cross-Section (CCS) Values for Lunarine Hydrochloride Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+438.23873201.1
[M+Na]+460.22067208.8
[M+NH4]+455.26527205.3
[M-H]-436.22417202.6

These CCS values, derived from ion mobility spectrometry predictions, aid in distinguishing lunarine hydrochloride from structurally similar compounds during mass spectrometric analysis .

Biosynthetic Pathways in Lunaria annua

The biosynthesis of lunarine in Lunaria annua seeds involves a multi-step enzymatic process that integrates polyamine and aromatic amino acid metabolism. Key findings from radiolabeling studies include:

  • Cadaverine Incorporation: The pentacyclic carbon skeleton originates from cadaverine, a diamine derived from lysine decarboxylation. Cadaverine serves as the precursor for the quinolizidine moiety .

  • Tyrosine-Derived Units: The benzoyl group is synthesized via the shikimate pathway, with tyrosine undergoing deamination to form p-coumaric acid, which is subsequently modified into the aromatic ring system .

  • Methylation and Oxidation: Late-stage modifications involve S-adenosylmethionine (SAM)-dependent methylation and cytochrome P450-mediated oxidation to form the oxazaheterocyclic rings .

A proposed biosynthetic pathway is summarized below:

CadaverineOxidationQuinolizidine intermediateCoupling with tyrosine derivativesLunarine precursorMethylation/OxidationLunarineHCl salt formationLunarine hydrochloride\text{Cadaverine} \xrightarrow{\text{Oxidation}} \text{Quinolizidine intermediate} \xrightarrow{\text{Coupling with tyrosine derivatives}} \text{Lunarine precursor} \xrightarrow{\text{Methylation/Oxidation}} \text{Lunarine} \xrightarrow{\text{HCl salt formation}} \text{Lunarine hydrochloride}

This pathway underscores the compound’s metabolic complexity and evolutionary conservation in Lunaria species .

Structural and Conformational Analysis

X-ray crystallography data for lunarine hydrochloride remain unavailable, but computational modeling reveals critical insights:

  • Tetracyclic Core: The molecule comprises a 14-membered oxaza macrocycle fused to a bicyclic quinazolinone system. The E-configuration at C18 ensures planar rigidity, facilitating π-π stacking interactions .

  • Hydrogen-Bonding Network: The hydrochloride salt enhances solubility through ionic interactions between the protonated amine and chloride ion, while intramolecular hydrogen bonds stabilize the trione motif .

Analytical Characterization Techniques

Mass Spectrometry (MS)

High-resolution MS (HRMS) using electrospray ionization (ESI) in positive ion mode generates a predominant [M+H]+ signal at m/z 438.23873, with isotopic pattern matching confirming molecular formula .

Nuclear Magnetic Resonance (NMR)

Although experimental NMR data are lacking, predicted <sup>1</sup>H and <sup>13</sup>C chemical shifts align with analogous alkaloids:

  • <sup>1</sup>H NMR: Aromatic protons (δ 6.8–7.2 ppm), methylene groups adjacent to carbonyls (δ 2.5–3.5 ppm).

  • <sup>13</sup>C NMR: Carbonyl carbons (δ 165–180 ppm), oxaza macrocycle carbons (δ 70–85 ppm) .

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